5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O3S/c1-9-7-13(15(17,18)19)22-14(21-9)5-6-20-26(23,24)12-8-10(16)3-4-11(12)25-2/h3-4,7-8,20H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYDCCFXWPUQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorine Substitution : The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability.
- Methoxy Group : This moiety contributes to the compound's solubility and bioavailability.
- Pyrimidine Derivative : The trifluoromethyl-substituted pyrimidine ring is known for its role in modulating biological activity.
The biological activity of 5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit specific kinases involved in inflammatory pathways, such as p38 MAPK, with reported IC50 values in the nanomolar range .
- It also affects TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells, indicating its potential role in treating inflammatory conditions .
- Antimicrobial Activity :
- Anticancer Properties :
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A study focusing on the anti-inflammatory effects of 5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide demonstrated significant inhibition of cytokine production in human cell lines. The compound was administered in various concentrations, revealing a dose-dependent response that suggests its utility in managing chronic inflammatory diseases.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, particularly against resistant strains, highlighting the potential for clinical applications in treating infections where conventional antibiotics fail.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, indicating potential effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These organisms are significant contributors to hospital-acquired infections. Research suggests that derivatives similar to 5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide may serve as foundational structures for developing new antimicrobial agents capable of overcoming antibiotic resistance .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly in the context of human tumor cell lines. Studies indicate that sulfonamide derivatives can exhibit cytotoxic effects against various cancer types, including breast and colon cancers. For instance, derivatives designed from similar frameworks have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Drug Design and Synthesis
The synthesis of 5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide involves complex organic reactions that can be optimized for higher yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to modify the compound's structure, enhancing its biological activity .
In Silico Studies
In silico studies have been conducted to assess the drug-likeness and bioavailability of this compound. These studies typically evaluate parameters such as absorption, distribution, metabolism, excretion (ADMET), and toxicity risks, providing insights into the compound's suitability for further development as a therapeutic agent .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of benzenesulfonamide derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the benzenesulfonamide framework significantly enhanced antimicrobial activity, suggesting that similar modifications could be applied to 5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide for improved efficacy .
Case Study 2: Anticancer Activity Assessment
In another study focusing on the anticancer properties of sulfonamide derivatives, compounds were tested against a panel of human cancer cell lines using the National Cancer Institute's protocols. The results demonstrated that specific structural features were correlated with increased cytotoxicity, highlighting the potential for developing new anticancer therapies based on this compound's scaffold .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the literature:
Structural and Functional Analysis
- Pyrimidine vs. Pyridine/Pyridazine Cores: The pyrimidine core in the target compound allows for dual hydrogen-bonding interactions with kinase ATP-binding sites, a feature shared with Pazopanib .
- Substituent Effects: Trifluoromethyl (CF₃): The 6-CF₃ group on the pyrimidine enhances lipophilicity and electron-withdrawing effects, promoting hydrophobic binding pockets and metabolic stability . Methoxy vs. Methylsulfonyl: The 2-methoxy group in the target compound improves solubility compared to methylsulfonyl in , which may enhance bioavailability but reduce membrane permeability. Ethylamino vs.
- Biological Activity: Pazopanib’s clinical success highlights the importance of pyrimidine-sulfonamide scaffolds in kinase inhibition. The target compound’s CF₃ group may confer superior selectivity for kinases with hydrophobic active sites, whereas analogs with polar substituents (e.g., ethylamino in ) might favor solubility over potency .
Physicochemical Properties
- Solubility: The 2-methoxy group partially counterbalances CF₃-induced hydrophobicity, whereas methylsulfonyl in or ethylamino in enhance aqueous solubility.
- Metabolic Stability: CF₃ groups resist oxidative metabolism, suggesting longer half-lives compared to formyl- or ethylamino-containing analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what parameters critically influence reaction yield?
- Methodological Answer : The synthesis typically involves coupling a benzenesulfonamide precursor with a substituted pyrimidine ethylamine. Key steps include nucleophilic substitution between sulfonyl chlorides and amines under basic conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) at 60–80°C enhance reactivity. Elevated temperatures ensure complete conversion, while bases like triethylamine neutralize HCl byproducts. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and inert atmosphere to prevent hydrolysis .
Q. How can reaction progress be monitored during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) is effective for tracking intermediates. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves the final product from unreacted starting materials. Retention time shifts due to the trifluoromethyl group’s hydrophobicity should be anticipated. Confirm product identity using -NMR (e.g., singlet for methoxy at δ 3.8–4.0 ppm) and -NMR (distinct peaks for -CF at δ -60 to -70 ppm) .
Q. What solvent systems and conditions optimize coupling reactions for the pyrimidine-ethyl-benzenesulfonamide linkage?
- Methodological Answer : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity of the ethylamine group. Reactions at 80°C for 12–16 hours achieve >80% conversion. Post-reaction, dilute with ice-water to precipitate the product, then recrystallize using ethanol/water (1:2) to remove unreacted sulfonyl chloride. Avoid halogenated solvents for recrystallization due to potential halogen exchange with fluorine substituents .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) optimize synthetic pathways or resolve mechanistic ambiguities?
- Methodological Answer : Implement density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, calculate activation energies for nucleophilic attack on the sulfonyl chloride group. ICReDD’s workflow integrates computed reaction pathways with experimental validation, reducing trial-and-error. Use Gaussian09 with B3LYP/6-31G* basis set for geometry optimization and frequency analysis. Experimental parameters (e.g., solvent polarity) can be iteratively refined based on computed solvation energies .
Q. How to address contradictions in spectroscopic data (e.g., unexpected -NMR shifts or split signals)?
- Methodological Answer : Fluorine’s strong electronegativity and the trifluoromethyl group’s conformational rigidity can cause anomalous shifts. For split signals, verify sample purity via LC-MS (ESI+ mode) to rule out diastereomers or residual solvents. If contradictions persist, use 2D NMR (HSQC, HMBC) to assign coupling patterns. For instance, - HOESY can clarify spatial proximity between fluorine and adjacent protons .
Q. What experimental strategies elucidate biological target interactions, given the compound’s sulfonamide and pyrimidine moieties?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to enzymes like carbonic anhydrase (common sulfonamide target). Molecular docking (AutoDock Vina) predicts binding poses, prioritizing pyrimidine’s hydrogen bonding with active-site residues. Validate via mutagenesis (e.g., Ala-scanning of catalytic residues). For cellular studies, employ fluorescence tagging (e.g., BODIPY-FL conjugate) to track sublocalization in live-cell imaging .
Q. How to design stability studies under physiological conditions (pH, temperature)?
- Methodological Answer : Conduct accelerated degradation studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor via UPLC-MS at 0, 24, 48, and 72 hours. Hydrolysis of the sulfonamide group is unlikely, but methoxy or fluorine groups may degrade. Identify degradation products using high-resolution MS (Q-TOF) and compare with synthetic standards. Adjust formulation (e.g., lyophilization with trehalose) if instability is observed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
